![molecular formula C30H26O12 B8261793 2''-O-p-Coumaroylvitexin](/img/structure/B8261793.png)
2''-O-p-Coumaroylvitexin
Overview
Description
2''-O-p-Coumaroylvitexin is a C-glycosyl compound and a member of flavonoids.
Scientific Research Applications
1. Identification and Analysis in Plant Species
2''-O-p-Coumaroylvitexin has been identified in various plant species, contributing to the understanding of plant biochemistry. For instance, it was isolated from Mollugo oppositifolia and identified as a new natural compound, alongside other compounds like vitexin 7-glucoside (Chopin et al., 1984). Furthermore, it has been detected in Herba Lophatheri using high-performance liquid chromatography, aiding in the quality control of herbal medicine (Shao et al., 2011).
2. Biological Activities and Applications
The coumarin scaffold, to which 2''-O-p-Coumaroylvitexin belongs, exhibits a range of biological activities. This includes interactions with enzymes and receptors in living organisms, making it significant in medicinal chemistry and other fields like agrochemicals and cosmetics (Annunziata et al., 2020). Specific to 2''-O-p-Coumaroylvitexin, it was found in Cucumis sativus, indicating its potential role in plant defense and bioactive properties (Abou-zaid et al., 2001).
3. Antioxidant and Cytoprotective Effects
The p-Coumaroyl moiety in flavonoid glycosides, a group including 2''-O-p-Coumaroylvitexin, is known for its antioxidant and cytoprotective effects. Studies have shown that such compounds can offer protective effects against oxidative stress, which is valuable in therapeutic applications (Li et al., 2017).
4. Potential Therapeutic Applications
Coumarin compounds, including those structurally similar to 2''-O-p-Coumaroylvitexin, have been explored for various pharmacological activities. These include anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, antihypertensive, and neuroprotective properties, suggesting the potential therapeutic applications of 2''-O-p-Coumaroylvitexin (Venugopala et al., 2013).
properties
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOEBQRHWKKJH-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2''-O-p-Coumaroylvitexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2''-O-p-Coumaroylvitexin | |
CAS RN |
59282-55-2 | |
Record name | 2''-O-p-Coumaroylvitexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 198 °C | |
Record name | 2''-O-p-Coumaroylvitexin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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